molecular formula C15H22BrNO B14773345 4-(4-Bromophenoxy)-1-isobutylpiperidine

4-(4-Bromophenoxy)-1-isobutylpiperidine

Cat. No.: B14773345
M. Wt: 312.24 g/mol
InChI Key: FEEROENSPLQXOV-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-1-isobutylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a piperidine ring, which is further substituted with an isobutyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-1-isobutylpiperidine typically involves the reaction of 4-bromophenol with 1-isobutylpiperidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction between 4-bromophenol and 1-isobutylpiperidine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-1-isobutylpiperidine can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxy derivatives without the bromine atom.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenoxy)-1-isobutylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-1-isobutylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-1-isobutylpiperidine is unique due to the presence of both a bromophenoxy group and an isobutyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-(4-bromophenoxy)-1-(2-methylpropyl)piperidine

InChI

InChI=1S/C15H22BrNO/c1-12(2)11-17-9-7-15(8-10-17)18-14-5-3-13(16)4-6-14/h3-6,12,15H,7-11H2,1-2H3

InChI Key

FEEROENSPLQXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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